molecular formula C6H3Cl2N3 B1459300 3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine CAS No. 1352893-80-1

3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1459300
CAS RN: 1352893-80-1
M. Wt: 188.01 g/mol
InChI Key: NCDZEFDEWHLHQC-UHFFFAOYSA-N
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Description

3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds can present two possible tautomeric forms: the 1H- and 2H-isomers .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including this compound, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives by a combination of chemoselective Suzuki–Miyaura cross-coupling reactions was developed .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines are members of the family of pyrazolopyridines formed by five congeners, which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives are diverse and depend on the specific synthetic strategy employed . For instance, one approach involves the use of Suzuki–Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Biomedical Applications Pyrazolo[3,4-b]pyridines, including 3,6-dichloro variants, are part of a broader group of heterocyclic compounds that exhibit a range of biomedical applications. These compounds have been synthesized using various methods and analyzed for their potential in treating diseases. The diversity in the substituents at different positions on the pyrazolo[3,4-b]pyridine core allows for the exploration of numerous biomedical applications (Donaire-Arias et al., 2022).

Structural Studies and Derivative Synthesis Research on 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine derivatives has led to the development of novel compounds with potential therapeutic uses. Studies have detailed the synthesis processes and structural analysis of these derivatives, providing insights into their chemical behavior and potential applications in drug development (Wu et al., 2012).

Applications in Kinase Inhibition Derivatives of this compound have been synthesized and evaluated as protein kinase inhibitors, showcasing the compound's role in the development of new therapeutic agents for diseases such as Alzheimer's. The inhibition of specific protein kinases by these derivatives highlights their potential in drug discovery and development (Chioua et al., 2009).

Advances in Multi-Component Synthesis The compound has also been involved in studies focusing on the efficient synthesis of new heterocyclic compounds. One notable research effort described the use of this compound in multi-component reactions under microwave irradiation, leading to the creation of compounds with significant antibacterial and antitumor properties (El-Borai et al., 2012).

Biochemical Analysis

Biochemical Properties

3,6-Dichloro-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation . The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CDKs can lead to cell cycle arrest, which is a critical mechanism in cancer therapy . Additionally, this compound has been observed to affect the expression of genes involved in apoptosis, thereby promoting programmed cell death in cancer cells . This modulation of gene expression and signaling pathways underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, where it can act as an inhibitor. For instance, its interaction with CDKs involves binding to the ATP-binding pocket, thereby blocking ATP access and inhibiting kinase activity . This inhibition can lead to downstream effects such as cell cycle arrest and apoptosis. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cell cycle regulation and apoptosis, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects such as inhibition of tumor growth and induction of apoptosis . At higher doses, toxic or adverse effects may be observed, including damage to normal tissues and organs . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which enhance its solubility and excretion . These metabolic processes can influence the compound’s bioavailability and efficacy.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s distribution can affect its localization and accumulation in target tissues, thereby influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its localization to the nucleus can enhance its interaction with nuclear proteins and influence gene expression . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and therapeutic potential.

properties

IUPAC Name

3,6-dichloro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)10-11-6(3)9-4/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDZEFDEWHLHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NNC(=C21)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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